molecular formula C7H6Br3NO B1625211 Ethanone, 2,2-dibromo-1-(3-pyridinyl)-, hydrobromide CAS No. 476468-54-9

Ethanone, 2,2-dibromo-1-(3-pyridinyl)-, hydrobromide

Cat. No. B1625211
CAS RN: 476468-54-9
M. Wt: 359.84 g/mol
InChI Key: QSFQHMHLEWZMQW-UHFFFAOYSA-N
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Description

Ethanone, 2,2-dibromo-1-(3-pyridinyl)-, hydrobromide is a useful research compound. Its molecular formula is C7H6Br3NO and its molecular weight is 359.84 g/mol. The purity is usually 95%.
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properties

CAS RN

476468-54-9

Product Name

Ethanone, 2,2-dibromo-1-(3-pyridinyl)-, hydrobromide

Molecular Formula

C7H6Br3NO

Molecular Weight

359.84 g/mol

IUPAC Name

2,2-dibromo-1-pyridin-3-ylethanone;hydrobromide

InChI

InChI=1S/C7H5Br2NO.BrH/c8-7(9)6(11)5-2-1-3-10-4-5;/h1-4,7H;1H

InChI Key

QSFQHMHLEWZMQW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)C(Br)Br.Br

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(Br)Br.Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(3-Pyridyl)-3-oxopropionic acid ethyl ester (1.95 g, 10.2 mmol) was added dropwise to 47% aqueous HBr solution (3.86 g) under ice-cooling. Bromine (2.2 g, 1.2 equivalent amount relative to 3-(3-pyridyl)-3-oxopropionic acid ethyl ester) was added dropwise at not more than 10° C. After stirring for 30 min, iced-water bath was removed and water (2 ml) and 47% aqueous HBr solution (4 ml) were added. The mixture was stirred at room temperature for 30 min. Furthermore, bromine (2.2 g, 1.2 equivalent amount relative to 3-(3-pyridyl)-3-oxopropionic acid ethyl ester) was added dropwise and the mixture was stirred at 65-70° C. After cooling to room temperature, the reaction mixture was filtrated to give 3.73 g of the titled compound (yield 95.2%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Yield
95.2%

Synthesis routes and methods II

Procedure details

3-Acetylpyridine (50 g, 0.41 mol), 47% aqueous HBr solution (106.6 g, 1.5 equivalent amount relative to 3-acetylpyridine) and water (80 ml) were charged in a reaction vessel and the mixture was stirred at 55-60° C. Bromine (135.2 g, 2.05 equivalent amount relative to 3-acetylpyridine) was added dropwise and the mixture was stirred for one more hour. The mixture was cooled to 5° C. under ice-cooling, and filtered to give 146.7 g of the titled compound as crystals (yield 99.0%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
106.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
135.2 g
Type
reactant
Reaction Step Two
Yield
99%

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